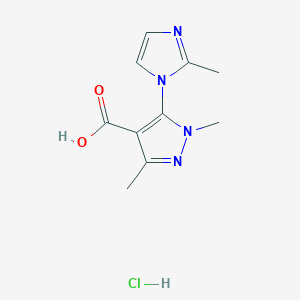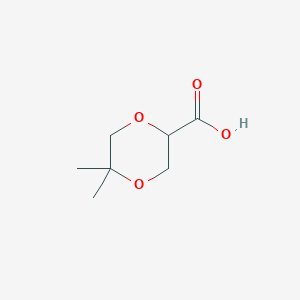![molecular formula C9H10N2O B1473929 4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 1788041-65-5](/img/structure/B1473929.png)
4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶
描述
“4-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula is C8H8N2O and the molecular weight is 148.16 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a methoxy group attached .科学研究应用
癌症研究
4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶: 已被用作合成具有抗癌特性的化合物的核心结构。 研究人员已开发出该化合物的衍生物作为成纤维细胞生长因子受体4 (FGFR4) 抑制剂,对Hep3B细胞(一种肝癌细胞系)显示出强效的抗增殖活性 。 这些衍生物很重要,因为FGFR4在癌细胞增殖和存活中起着至关重要的作用,使其成为癌症治疗的目标 .
抗病毒应用
4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶中存在的吡啶部分是许多抗病毒药物的常见特征。 吡啶类化合物已被研究用于其抑制病毒复制的潜力,为开发新的抗病毒疗法提供了途径 .
抗菌活性
基于吡啶骨架的化合物,包括4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶,已显示出有希望的抗菌特性。 这些化合物的结构特征可以进行优化,以针对各种微生物病原体,从而为传染病领域做出贡献 .
抗糖尿病研究
吡啶环系统也与抗糖尿病活性有关。 4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶的衍生物可以被合成并筛选其调节血糖水平的能力,为糖尿病治疗提供新的途径 .
神经系统疾病
在神经学领域,4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶的修饰可能导致开发治疗神经系统疾病的新方法。 其衍生物可能与各种神经递质系统相互作用,为阿尔茨海默病和帕金森病等疾病提供潜在益处 .
酶抑制
4-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶:已被用作创建人类中性粒细胞弹性蛋白酶 (HNE) 抑制剂的支架,HNE 是一种与各种炎症性疾病相关的酶。 基于该化合物的抑制剂可以帮助管理慢性阻塞性肺病 (COPD) 和囊性纤维化等疾病 .
作用机制
Target of Action
The primary target of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its target results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . It has been shown to have remarkable antiproliferative activities against certain cancer cells .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding site of FGFRs, preventing their autophosphorylation and subsequent activation of signaling cascades such as RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, which is essential for the activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration . The degradation and potential long-term effects in vivo are still under study.
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to specific compartments or organelles, depending on its post-translational modifications and targeting signals . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit FGFR signaling pathways.
属性
IUPAC Name |
4-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-4-7-8(12-2)3-5-10-9(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUVMAMKPMLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)






![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)

